molecular formula C9H12N4 B13116645 1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine CAS No. 61982-44-3

1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine

Cat. No.: B13116645
CAS No.: 61982-44-3
M. Wt: 176.22 g/mol
InChI Key: JQIIWYGZSPYYOL-UHFFFAOYSA-N
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Description

1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine is a heterocyclic compound featuring a fused imidazo-pyrazine core with four methyl substituents. The tetramethyl substitution likely enhances steric bulk, lipophilicity, and metabolic stability compared to halogenated or unsubstituted variants, making it a candidate for therapeutic and materials science applications .

Properties

CAS No.

61982-44-3

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2,3,5,6-tetramethylimidazo[4,5-b]pyrazine

InChI

InChI=1S/C9H12N4/c1-5-6(2)11-9-8(10-5)12-7(3)13(9)4/h1-4H3

InChI Key

JQIIWYGZSPYYOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)N=C(N2C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of imidazo[4,5-b]pyrazines exhibit selective inhibition of various kinases involved in cancer progression. For instance:

  • Anticancer Activity : Research has shown that modifications to the imidazo[4,5-b]pyrazine scaffold can enhance cytotoxicity against several cancer cell lines, including liver (HepG2), skin (A375), and breast (MCF-7) cancers. The structure-activity relationship (SAR) indicates that specific substitutions can significantly increase potency against these cell lines .
Cell Line IC50 (mM)
Hep-220
HepG218
MCF-721
A37516

Enzyme Inhibition

The compound has shown promise as a selective inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE10A. This inhibition plays a critical role in regulating cellular signaling pathways associated with various diseases, including neurological disorders .

Synthesis of Derivatives

Iodine-catalyzed synthesis methods have been developed for creating imidazo[1,2-a]pyrazines and related compounds. These derivatives have been screened for their biological activities, demonstrating significant potential in drug development .

Case Study 1: Anticancer Screening

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[4,5-b]pyrazine derivatives and evaluated their anticancer properties using MTT assays across multiple cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to the parent compound .

Case Study 2: PDE Inhibition

A study focused on the binding interactions of imidazo[4,5-b]pyrazines with PDE10A revealed critical hydrogen bonding interactions that are essential for enzyme inhibition. The research utilized X-ray crystallography to elucidate these interactions further .

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Imidazo[4,5-b]pyrazine vs. Thiazolo[4,5-b]pyrazine

  • Imidazo[4,5-b]pyrazine : Exhibits strong enzyme inhibition (e.g., c-Met, WWP1/WWP2) due to its planar structure, which facilitates π-π interactions with protein targets. Substituents like chlorine or methyl groups modulate potency and selectivity .
  • Thiazolo[4,5-b]pyrazine : Demonstrates fluorescence properties sensitive to substituents at the C2 position. Phenyl groups enhance quantum yield, but methyl substituents (as in the tetramethyl variant) may reduce fluorescence due to steric effects .

Imidazo[4,5-b]pyrazine vs. Imidazo[1,2-a]pyrazine

  • The positional isomerism (imidazo[1,2-a]pyrazine) alters binding modes in kinase inhibitors. For example, imidazo[1,2-a]pyrazine derivatives interact with Aurora kinases via hydrogen bonds to hinge regions, whereas imidazo[4,5-b]pyrazines prioritize hydrophobic interactions .
Substituent Effects
Compound Class Substituents Key Properties Reference
1,2,5,6-Tetramethyl derivative Methyl groups at positions 1,2,5,6 Enhanced metabolic stability and lipophilicity; potential for oral bioavailability
5,6-Dichloroimidazo[4,5-b]pyrazine Cl at positions 5 and 6 High WWP2 inhibition (IC₅₀ < 1 μM); halogenation increases potency via halogen bonding
5-Bromothiazolo[4,5-b]pyrazine Br at position 5 Moderate enzyme inhibition; bromine improves steric bulk but reduces solubility
Non-halogenated variants No halogens Minimal enzymatic activity; used as controls in structure-activity studies
Enzyme Inhibition
  • WWP1/WWP2 Inhibition : Dichloro-substituted imidazo[4,5-b]pyrazines (e.g., compound 11) show potent inhibition (IC₅₀ < 1 μM) due to π-π interactions and ethyl ester side chains. The tetramethyl derivative may exhibit reduced potency but improved metabolic stability .
  • c-Met Inhibition : Methylated analogs of PF-04217903 (a c-Met inhibitor) demonstrate oral bioavailability and preclinical safety, suggesting that tetramethyl substitution could enhance pharmacokinetics .
Metabolic Stability
  • Imidazo[4,5-b]pyrazine derivatives with methyl or ethyl substituents resist aldehyde oxidase-mediated degradation, unlike halogenated variants, which face metabolic hurdles .

Physicochemical and Electronic Properties

Fluorescence and Optical Behavior
  • Thiazolo[4,5-b]pyrazines with electron-withdrawing substituents (e.g., phenyl) exhibit strong fluorescence, while methylated imidazo derivatives prioritize stability over optical activity .

Key Research Findings and Contradictions

  • Halogenation vs. Methylation : Dichloro-substitution enhances enzyme inhibition but compromises metabolic stability, whereas methyl groups balance stability with moderate activity .
  • Core Flexibility : Imidazo[4,5-b]pyrazine's rigid core favors protein binding, but thiazolo derivatives offer tunable fluorescence for sensing applications .

Biological Activity

1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine (TMIP) is a compound that belongs to the imidazo[4,5-b]pyrazine family. This class of compounds has garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of TMIP through various studies and findings.

  • Molecular Formula : C9H12N4
  • Molecular Weight : 176.218 g/mol
  • CAS Number : 61982-44-3

1. Anti-Cancer Activity

Recent studies have indicated that imidazo[4,5-b]pyrazine derivatives exhibit significant anti-cancer properties. TMIP has been evaluated for its potential as a therapeutic agent against various cancer cell lines.

  • Mechanism of Action : The anti-cancer effects are primarily attributed to the inhibition of key kinases involved in cell proliferation and survival pathways. For instance, derivatives of imidazo[1,2-a]pyrazine have shown potent inhibitory activity against cyclin-dependent kinase 9 (CDK9), which is crucial for the transcriptional regulation of genes involved in cancer progression.
CompoundTarget KinaseIC50 (µM)
TMIPCDK90.16
3cCDK90.16
2cCDK90.31

In a study evaluating the cytotoxic effects of TMIP and its derivatives on MCF7 (breast cancer), HCT116 (colorectal cancer), and K562 (chronic myelogenous leukemia) cell lines, TMIP demonstrated an IC50 value correlating with its inhibitory activity against CDK9 .

2. Antiviral Activity

TMIP has also shown potential antiviral properties. In vitro assays indicate that certain derivatives possess inhibitory effects against viral replication mechanisms.

  • Study Findings : A derivative with specific substitutions at the pyrazine ring showed significant inhibition against human coronavirus 229E . The antiviral activity is hypothesized to be linked to the inhibition of viral RNA synthesis or entry into host cells.

3. Anti-inflammatory Activity

Imidazo[4,5-b]pyrazines have been investigated for their anti-inflammatory properties as well. TMIP's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and signaling pathways such as NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) .

Case Study 1: TMIP in Cancer Therapy

A study conducted on the combination of TMIP with anti-PD-1 antibodies revealed enhanced tumor growth inhibition in murine models. The treatment resulted in a tumor growth inhibition rate of approximately 77.7%, indicating that TMIP can potentiate the efficacy of existing cancer immunotherapies .

Case Study 2: TMIP's Role in Viral Inhibition

In a recent investigation into antiviral compounds, TMIP derivatives were found to significantly reduce viral loads in infected cell cultures. This highlights the compound's potential as a lead structure for developing antiviral agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine, and how do reaction parameters influence yield and selectivity?

  • Methodology : Synthesis often involves halogenation and substitution reactions. For example, chlorination of precursor pyrazine derivatives at controlled temperatures (e.g., 0–25°C) can selectively yield mono- or bis-functionalized products . Reaction optimization includes adjusting solvent polarity, stoichiometry of tert-butylthiolate, and temperature to avoid side reactions. Evidence shows that lower temperatures favor mono-chlorination, while higher temperatures promote bis-chlorination .
  • Data Contradictions : Discrepancies in yields (e.g., 35–55% for allyl derivatives) may arise from steric hindrance or amine nucleophilicity during cyclization .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structural integrity of 1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine derivatives?

  • Methodology :

  • ¹H NMR : Methyl groups on the imidazole ring appear as singlets (δ 2.5–3.0 ppm). Aromatic protons in fused pyrazine systems resonate at δ 8.0–9.0 ppm .
  • ¹³C NMR : Quaternary carbons in the fused ring system are observed at δ 140–160 ppm, while methyl carbons appear at δ 20–25 ppm .
  • MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₄N₄: calc. 190.1218, obs. 190.1215) .
    • Validation : Cross-referencing with X-ray crystallography (e.g., bond lengths and angles) ensures structural accuracy .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during functionalization of the imidazo[4,5-b]pyrazine core?

  • Methodology : Deprotometallation using strong bases (e.g., LiTMP) with in situ zinc trapping enables selective lithiation. Regioselectivity is guided by calculated pKa values of protonable sites (e.g., thienyl substituents lower the pKa of adjacent protons, favoring deprotonation at specific positions) .
  • Case Study : Functionalization of 2-phenyloxazolo[4,5-b]pyrazine via iodolysis at C5/C6 positions, followed by Suzuki coupling, achieves regioselective diversification .

Q. How do structural modifications to the imidazo[4,5-b]pyrazine scaffold impact its bioactivity as a kinase inhibitor?

  • Structure-Activity Relationship (SAR) :

  • Core Modifications : Substitution at C5/C6 with electron-withdrawing groups (e.g., Cl, CF₃) enhances c-Met kinase inhibition by increasing binding affinity to the ATP pocket .
  • Hybrid Systems : Fusion with triazolo or thiadiazole rings (e.g., [1,2,3]triazolo[4,5-b]pyrazine) improves metabolic stability and selectivity over related kinases (IC₅₀ < 10 nM for c-Met) .
    • Data Analysis : Discrepancies in IC₅₀ values between in vitro and xenograft models may arise from pharmacokinetic factors (e.g., plasma protein binding) .

Q. What computational approaches predict the reactivity and stability of imidazo[4,5-b]pyrazine derivatives?

  • Methodology :

  • DFT Calculations : Optimize transition states for cyclization reactions (e.g., activation energy for dithiazole formation) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., c-Met binding pocket) to prioritize synthetic targets .
    • Validation : Experimental validation via kinetic studies (e.g., Arrhenius plots for reaction rates) and crystallographic docking .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antitumor efficacy of imidazo[4,5-b]pyrazine derivatives?

  • Root Causes : Variability in cell line sensitivity (e.g., glioma vs. breast cancer models) or dosing regimens (e.g., oral vs. intravenous administration) .
  • Resolution : Standardize assays using isogenic cell lines and validate in vivo efficacy with pharmacokinetic profiling (e.g., AUC, Cₘₐₓ) .

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